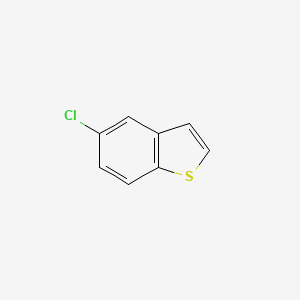

5-Chlorobenzothiophene

Description

Contextualizing 5-Chlorobenzothiophene within the Benzothiophene (B83047) Scaffold

This compound is a specific derivative of benzothiophene, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring. nih.gov The core benzothiophene structure provides a planar and rigid scaffold with an electron-rich sulfur atom, which can enhance binding affinity to various enzymes and receptors. researchgate.net The defining feature of this compound is the substitution of a hydrogen atom with a chlorine atom at the 5th position of the benzene portion of the molecule. nih.gov This substitution significantly influences the compound's chemical properties and reactivity. this compound is primarily utilized as a pharmaceutical intermediate, a building block in the synthesis of more complex and often biologically active molecules. fishersci.at

Below are the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClS | nih.govchembk.com |

| Molecular Weight | 168.64 g/mol | nih.govchembk.com |

| CAS Number | 20532-33-6 | nih.govfishersci.at |

| Appearance | White to off-white solid | echemi.com |

| Solubility | Slightly soluble in water | fishersci.atchembk.comchemsrc.com |

| XLogP3 | 3.7 | nih.govechemi.com |

| Topological Polar Surface Area | 28.2 Ų | nih.govechemi.com |

Significance of Halogenation in Heterocyclic Chemistry

Halogenation—the process of introducing halogen atoms (F, Cl, Br, I) into a molecule—is a critical strategy in synthetic and medicinal chemistry. sigmaaldrich.commt.com The introduction of a halogen can profoundly alter a molecule's physical and chemical characteristics. mt.com Halogens are electronegative, and their presence can modify the electronic distribution within a molecule, affecting its reactivity, stability, and intermolecular interactions. mt.comnih.gov For instance, the electron-withdrawing nature of the chlorine atom in this compound influences its reactivity in electrophilic substitution reactions.

In drug discovery, halogenation can improve properties such as:

Binding Affinity: Halogens can form halogen bonds, a type of noncovalent interaction that can enhance a drug's binding to its target receptor or enzyme. researchgate.net

Lipophilicity: The introduction of a halogen generally increases a compound's fat-solubility, which can affect its absorption and distribution in the body.

Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life.

The specific halogen used is also important; for example, some studies have shown that bromine-substituted benzothiophene analogs may exhibit superior anti-inflammatory effects compared to their chlorine-substituted counterparts, highlighting the role of halogen electronegativity in biological activity modulation.

Overview of Research Trajectories for Benzothiophene Derivatives

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. researchgate.net Research into benzothiophene derivatives is extensive and follows several key trajectories. nih.govbenthamdirect.com

Medicinal Chemistry: A primary focus is the development of new therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer nih.govbenthamdirect.com

Antimicrobial and Antifungal nih.govbenthamdirect.comnih.gov

Anti-inflammatory nih.govbenthamdirect.com

Antitubercular nih.govbenthamdirect.com

Antiviral

For example, derivatives of this compound are precursors for synthesizing benzothieno[3,2-d]pyrimidines, which have shown potential as kinase inhibitors for cancer therapy. Other research has explored benzothiophene acylhydrazones as potential agents against multidrug-resistant Staphylococcus aureus. mdpi.com

Materials Science: Benzothiophene derivatives are also investigated for their applications in organic electronics. mdpi.com Their rigid, planar structure and tunable electronic properties make them suitable for use in:

Organic Field-Effect Transistors (OFETs) mdpi.com

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Organic Sensors mdpi.com

Research in this area often involves modifying the benzothiophene core to fine-tune its charge carrier mobility, thermal stability, and fluorescent properties. mdpi.com The introduction of halogens, like in 2,7-dibromo-BTBT, provides a chemical handle for further functionalization through cross-coupling reactions, enabling the creation of novel materials for optoelectronic applications. mdpi.com

The synthesis of these derivatives is another active area of research, with chemists developing more efficient methods, such as transition metal-catalyzed reactions and various cyclization techniques, to access the benzothiophene scaffold. nih.govbenthamdirect.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYURIHMNFPQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461876 | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-33-6 | |

| Record name | 5-Chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorobenzothiophene and Its Derivatives

Established Synthetic Pathways for Benzothiophenes

The foundational benzothiophene (B83047) scaffold can be constructed through several reliable methods. These pathways provide the essential bicyclic ring system, which can then be further functionalized.

Aryne-Mediated Cyclization Reactions

A modern and efficient approach for synthesizing benzothiophenes involves the reaction of aryne intermediates with alkynyl sulfides. researchgate.netrsc.org This method is notable for its ability to form the benzothiophene ring system in a single intermolecular step from readily available starting materials like o-silylaryl triflates and alkynyl sulfides. researchgate.netrsc.org The reaction proceeds through the nucleophilic addition of the sulfur atom from the alkynyl sulfide (B99878) to the aryne, followed by an intramolecular cyclization to form the thiophene (B33073) ring fused to the benzene (B151609) ring. rsc.org

This strategy exhibits broad functional group tolerance, allowing for the synthesis of a diverse array of multisubstituted benzothiophenes. researchgate.netrsc.org For instance, various aryl and alkyl groups can be present on the alkynyl sulfide, leading to corresponding 3-substituted benzothiophenes. rsc.org The aryne precursors can also bear different substituents, including fluorine, bromine, and methoxy (B1213986) groups, without impeding the cyclization. researchgate.net This versatility has been demonstrated in the synthesis of complex structures, including tetraarylbenzothiophenes and polycyclic aromatic compounds. researchgate.netresearchgate.net

Table 1: Examples of Benzothiophenes Synthesized via Aryne Cyclization

| Aryne Precursor Substituent | Alkynyl Sulfide Substituent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro | 4-Tolyl | 3-(4-tolyl)-4-chlorobenzo[b]thiophene | High | researchgate.net |

| None | Phenyl | 3-Phenylbenzo[b]thiophene | Good | researchgate.net |

| None | Isopropyl | 3-Isopropylbenzo[b]thiophene | High | rsc.org |

Approaches from Cinnamic Acid Derivatives

A classical and multi-step route to benzothiophene derivatives begins with cinnamic acid. wisdomlib.orggoogle.com This method is a foundational technique in heterocyclic chemistry. The synthesis typically involves the reaction of cinnamic acid to form an intermediate which is then cyclized to create the benzothiophene core. researchgate.net For example, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be prepared from cinnamic acid, which then serves as a versatile precursor for a range of other derivatives, including acid hydrazides, oxadiazoles, thiadiazoles, and triazoles. nih.gov This pathway highlights the utility of cinnamic acid as a starting point for complex, substituted benzothiophenes. researchgate.net

Targeted Synthesis of Chlorinated Benzothiophenes

To produce 5-Chlorobenzothiophene specifically, synthetic strategies must address the controlled introduction of a chlorine atom at the desired position on the benzothiophene ring.

Regioselective Chlorination Strategies

Achieving regioselectivity in the chlorination of the benzothiophene ring is a significant synthetic challenge. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack, but directing this attack to a specific position requires careful selection of reagents and conditions. Direct chlorination of benzothiophene often leads to a mixture of products.

One approach involves the use of specific chlorinating agents. Reagents like N-chlorosuccinimide (NCS) have been used, but can lack regioselectivity. digitellinc.com A more recent method employs sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) for the C3-chlorination of C2-substituted benzothiophenes, highlighting that the substitution pattern on the starting material heavily influences the position of subsequent halogenation. nih.gov

For achieving substitution at the 5-position, strategies often rely on directing groups or starting with a precursor that favors chlorination at that site. rsc.org For instance, palladium-catalyzed C-H chlorination has been explored for benzaldehydes, where a directing group can guide the halogen to the ortho position. rsc.org While not directly applied to this compound in the provided results, these advanced methods illustrate the principles required for regioselective halogenation. Tandem reactions, such as a one-pot chlorination-formylation, have also been developed where electrophilic chlorination of a thiophene-based precursor at a specific position is the initial step.

Precursor-Based Synthesis of this compound

Synthesizing this compound is often achieved by using a starting material that already contains the chlorine atom in the correct position or is predisposed to chlorination at that site. This circumvents the challenges of direct, regioselective chlorination of the parent benzothiophene.

One effective strategy is the electrophilic cyclization of appropriately substituted precursors. For example, o-alkynyl thioanisoles can be cyclized to form the benzothiophene ring. nih.gov By starting with an alkynyl thioanisole (B89551) that has a chlorine atom on the aromatic ring, a chlorinated benzothiophene can be synthesized. If the precursor is 1-chloro-3-(2-(methylthio)phenyl)propyne, cyclization would lead to a chlorinated benzothiophene. The precise positioning of the chlorine on the final product depends on its location on the starting aryl ring.

Another approach involves the functionalization of a pre-existing chlorinated scaffold. For instance, 5-Chloro-1-benzothiophene-3-carbaldehyde can be synthesized via Vilsmeier-Haack formylation of this compound or through a tandem process where chlorination precedes formylation. This indicates that this compound itself is a key intermediate, which can be produced and then further modified. fishersci.at

Advanced Synthetic Techniques and Optimization

The field of organic synthesis is continually evolving, with new techniques aimed at improving efficiency, selectivity, and environmental footprint. The synthesis of this compound and its derivatives benefits from these advancements.

Advanced methods focus on aspects like atom economy, chemo- and regioselectivity, and stereoselectivity. adelaide.edu.aufiveable.me Photocatalysis represents one such advanced technique, where visible light and an organic dye catalyst can be used to synthesize substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes under mild conditions, avoiding high temperatures and metal catalysts. acs.org This radical annulation process offers a green alternative to traditional methods. acs.org

Optimization of synthetic routes is crucial for industrial applications. This involves systematically varying reaction parameters such as solvent, temperature, and catalyst loading to maximize yield and purity while minimizing side products. For example, in palladium-catalyzed cross-coupling reactions used to functionalize benzothiophenes, the choice of ligand can significantly impact the reaction's efficiency. Similarly, in oxidation reactions to produce aldehydes from methyl-substituted benzothiophenes, different oxidizing agents result in varying yields and byproducts. Modern synthetic chemistry courses emphasize these skills, including molecular design, synthesis planning, and the use of advanced instrumentation for characterization. hku.hk

Table 2: Comparison of Oxidizing Agents for Aldehyde Synthesis from 3-methyl-5-chlorobenzothiophene

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Manganese dioxide (MnO₂) | Toluene (B28343) | 110 | 63 | |

| Potassium permanganate (B83412) (KMnO₄) | H₂O | 100 | 41 |

These advanced techniques and optimization strategies are vital for the efficient and selective synthesis of complex molecules like this compound and its derivatives for various applications. canterbury.ac.nz

Transition-Metal Catalyzed Cross-Coupling Reactions for Functionalization

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of aromatic compounds, including this compound. eie.grmdpi.com These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental in the late-stage diversification of the this compound core. For instance, the Suzuki-Miyaura coupling of 3-bromo-5-chlorobenzothiophene with a formylboronic acid derivative using a palladium catalyst like Pd(PPh₃)₄ can efficiently introduce an aldehyde group at the 3-position. The choice of ligand is critical, with biphenylphosphine ligands showing an increase in yield by minimizing side reactions.

C-H activation is another powerful strategy for the direct functionalization of the benzothiophene ring system, avoiding the need for pre-functionalized starting materials. rsc.orgsigmaaldrich.com Palladium catalysts can facilitate the direct arylation of electron-rich heteroarenes like benzothiophene with aryl halides. organic-chemistry.org These reactions often proceed in the presence of a base such as lithium tert-butoxide. organic-chemistry.org The regioselectivity of C-H functionalization can be a challenge, but directing groups can be employed to achieve site-selectivity. nih.govnih.gov For example, palladium-catalyzed C-H activation has been used to introduce substituents at specific positions on the benzothiophene nucleus. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Functionalizing Benzothiophene Derivatives

| Reaction Type | Substrates | Catalyst/Reagents | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromo-5-chlorobenzothiophene, Formylboronic acid | Pd(PPh₃)₄, THF/H₂O | 5-Chloro-1-benzothiophene-3-carbaldehyde | 71-79 | |

| C-H Arylation | Benzothiophene, Aryl bromide | Pd catalyst, LiO-t-Bu | 2-Arylbenzothiophene | - | organic-chemistry.org |

| C-H Acetoxylation | 2-Phenylpyridine | Pd(OAc)₂, PhI(OAc)₂ | Acetoxylated product | High | nih.gov |

Data table based on findings from cited research.

Stereoselective and Regioselective Synthetic Approaches

The development of stereoselective and regioselective methods is crucial for accessing specific isomers of functionalized this compound derivatives.

Regioselective Synthesis: Controlling the position of functionalization on the benzothiophene ring is a significant synthetic challenge, particularly distinguishing between the C2 and C3 positions. nih.govscilit.com Traditional methods often require harsh conditions and protecting groups. nih.govscilit.com However, novel strategies have emerged to address this. One such method involves the use of readily accessible benzothiophene S-oxides as precursors for C3-functionalized benzothiophenes. nih.govscilit.com This approach, utilizing an interrupted Pummerer reaction, allows for the C3-arylation and alkylation with complete regioselectivity under mild, metal-free conditions. nih.govscilit.com

Another strategy for achieving regioselectivity involves combined ortho-lithiation and halocyclization. acs.orgresearchgate.net This method has been successfully applied to the synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes. acs.orgresearchgate.net

Stereoselective Synthesis: Stereoselective synthesis is critical when creating chiral derivatives of this compound. One notable approach involves the stereoselective synthesis of (E,Z)-1,3-dienes through a transition-metal-free, one-pot method. nih.govresearchgate.net This strategy employs an interrupted Pummerer reaction followed by a ligand-coupling sequence starting from benzothiophene S-oxides. nih.govresearchgate.net

Enzymatic resolution is another powerful tool for achieving stereoselectivity. Racemic 2-heteroaryl-substituted homoallylic alcohols, synthesized from the corresponding benzothiophene carboxaldehyde derivatives, can be resolved using various lipases to yield enantiopure acetates and alcohols with high enantiomeric excess. yyu.edu.tr These chiral building blocks can then be used in subsequent reactions, such as ring-closing metathesis, to produce chiral dihydropyran derivatives. yyu.edu.tr

A highly diastereoselective dearomative [3+2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides provides a route to functionalized fused tricyclic benzo yyu.edu.trthieno[2,3-c]pyrroles with good yields and excellent diastereoselectivities. rsc.org

Table 2: Regioselective and Stereoselective Syntheses of Benzothiophene Derivatives

| Reaction Type | Key Features | Product Type | Selectivity | Reference |

| Interrupted Pummerer Reaction | Metal-free, mild conditions | C3-arylated/alkylated benzothiophenes | Complete regioselectivity | nih.govscilit.com |

| Ortho-lithiation/Halocyclization | Combined strategy | 2,3,7-Regioselectively functionalized benzothiophenes | High regioselectivity | acs.orgresearchgate.net |

| Interrupted Pummerer/Ligand-Coupling | Transition-metal-free, one-pot | (E,Z)-1,3-dienes | Stereoselective | nih.govresearchgate.net |

| Enzymatic Resolution | Use of lipases | Enantiopure heteroaryl-substituted acetates and alcohols | 80-99% ee | yyu.edu.tr |

| Dearomative [3+2] Cycloaddition | Metal-free, mild conditions | Fused tricyclic benzo yyu.edu.trthieno[2,3-c]pyrroles | >20:1 dr | rsc.org |

Data table compiled from cited research findings.

Multi-component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, adhering to the principles of pot, atom, and step economy. organic-chemistry.orgnih.gov These reactions are powerful tools for creating diverse libraries of compounds from simple starting materials.

While specific examples of MCRs directly employing this compound as a starting component are not extensively detailed in the provided search results, the principles of MCRs can be applied to its derivatives. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are versatile for creating peptidomimetic structures. organic-chemistry.org A derivative of this compound bearing a suitable functional group (e.g., an aldehyde, amine, or carboxylic acid) could potentially be used as a component in such reactions to rapidly generate a library of complex molecules.

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR for the synthesis of fused imidazopyridines. csic.es This reaction could potentially be adapted to use a this compound-derived aldehyde or amine, leading to novel heterocyclic systems. The development of selective multiple MCRs allows for the controlled synthesis of complex scaffolds with multiple points of diversity. csic.es

The general utility of MCRs in generating structural complexity suggests that derivatives of this compound are valuable substrates for this synthetic approach, enabling the rapid diversification of this important heterocyclic core.

Advanced Spectroscopic and Analytical Characterization of 5 Chlorobenzothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 5-Chlorobenzothiophene and its various derivatives can be determined.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In this compound, the protons on the aromatic and thiophene (B33073) rings resonate in distinct regions of the spectrum. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electronic properties of the heterocyclic ring system.

The protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the thiophene ring (H-2 and H-3) exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The coupling constants (J values) are crucial for determining the relative positions of the protons on the bicyclic system. For instance, ortho, meta, and para couplings in the benzene ring and the coupling between H-2 and H-3 in the thiophene ring provide definitive structural information. In a derivative such as Benzothiophen-5-ol, the protons are observed at specific chemical shifts in a 400 MHz spectrometer using DMSO-d6 as a solvent. acs.org The concentration of the sample can also influence the exact chemical shift values observed. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for a this compound Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | J2,3 = 5.0 - 6.0 |

| H-3 | 7.3 - 7.5 | d | J3,2 = 5.0 - 6.0 |

| H-4 | 7.9 - 8.1 | d | J4,6 = ~2.0 (meta) |

| H-6 | 7.4 - 7.6 | dd | J6,7 = 8.0 - 9.0 (ortho), J6,4 = ~2.0 (meta) |

| H-7 | 7.8 - 8.0 | d | J7,6 = 8.0 - 9.0 (ortho) |

| Note: The values presented are typical and can vary based on the solvent and specific substituents on the benzothiophene (B83047) core. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.inresearchgate.net Each unique carbon atom in this compound gives a distinct signal, with its chemical shift being dependent on its hybridization and electronic environment. bhu.ac.inresearchgate.net The carbon atoms in the aromatic and thiophene rings resonate in the downfield region (typically δ 120-140 ppm) due to their sp² hybridization. The carbon atom bonded to the chlorine (C-5) is significantly influenced by the halogen's electronegativity.

Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are commonly used for simplicity and clarity. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for substituted derivatives. For example, in 2-Allyl-3-chlorobenzo[b]thiophene, the various carbon signals have been assigned using these techniques. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 126 - 128 |

| C-3 | 123 - 125 |

| C-3a | 139 - 141 |

| C-4 | 122 - 124 |

| C-5 | 131 - 133 |

| C-6 | 125 - 127 |

| C-7 | 124 - 126 |

| C-7a | 138 - 140 |

| Note: These are predicted ranges. Actual values depend on the solvent and measurement conditions. |

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and complete structure elucidation. nih.govd-nb.info

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. researchgate.net Cross-peaks in a COSY spectrum connect protons that are typically on adjacent carbon atoms (e.g., H-2 with H-3, or H-6 with H-7). This is invaluable for tracing the connectivity of protons within the benzothiophene framework. researchgate.netnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). nih.govnih.gov This allows for the direct assignment of a proton signal to its corresponding carbon signal, which is a critical step in mapping the molecule's structure. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). nih.govnih.gov For instance, an HMBC spectrum could show a correlation between the proton at H-4 and the carbons at C-5, C-6, and C-7a. These long-range correlations are crucial for piecing together different fragments of a molecule and confirming the substitution pattern on the benzothiophene ring. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) is a vital tool that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. algimed.com This precision allows for the determination of a compound's elemental formula. algimed.com The theoretical monoisotopic mass of this compound (C₈H₅³⁵ClS) is calculated to be 167.9800 Da. nih.govmsu.edu An experimental HR-MS measurement yielding a mass very close to this value (typically within a 5 ppm error) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. algimed.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirming the presence of a chlorine atom in the molecule. msu.edu HR-MS is also used to determine the exact mass of fragments, which helps in elucidating fragmentation pathways and confirming the structure of derivatives. rsc.orgalgimed.com

Table 3: HR-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₅ClS | nih.gov |

| Calculated Exact Mass ([M]⁺) | 167.9800490 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm | algimed.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemscene.com It is particularly useful for the analysis of complex mixtures containing derivatives of this compound. researchgate.net

In many cases, chemical derivatization is employed prior to GC-MS analysis. jfda-online.com This process involves chemically modifying the analytes to increase their volatility and thermal stability, making them more amenable to GC analysis. jfda-online.com For example, hydroxyl or amino functional groups on a this compound derivative can be silylated or acylated. jfda-online.com This not only improves chromatographic properties, such as peak shape and resolution, but can also lead to more informative mass spectra for structural identification. mdpi.com

The gas chromatograph separates the components of the mixture, and each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. GC-MS is a powerful tool for identifying and quantifying known derivatives, as well as for identifying unknown byproducts or metabolites in a sample matrix. rsc.orgresearchgate.net

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable, non-destructive technique for probing the atomic and molecular arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed three-dimensional structural information.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a crystalline compound. researchgate.netrsc.org By interacting a focused X-ray beam with a single, well-ordered crystal, a unique diffraction pattern is generated. The analysis of this pattern allows for the unambiguous determination of bond lengths, bond angles, and the spatial arrangement of atoms, providing a complete picture of the molecular conformation and intermolecular interactions in the solid state. rsc.org

For complex heterocyclic systems, SC-XRD is crucial for confirming stereochemistry, identifying polymorphic forms, and understanding non-covalent interactions that dictate crystal packing. For instance, the crystal structure of a 5-chlorothiophene derivative, 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, was elucidated using this technique, confirming its molecular geometry and packing arrangement. researchgate.net Similarly, the structures of novel pyridylbenzo[b]thiophene derivatives have been confirmed through SC-XRD analysis. dntb.gov.ua

The data obtained from SC-XRD, such as the unit cell dimensions and space group, are critical for understanding structure-property relationships. A representative example of crystallographic data obtained for a chloro-substituted sulfur-containing heterocycle is presented below.

Table 1: Representative Single Crystal XRD Data for a Chloro-Sulfur Heterocyclic Compound Data modeled after a representative chloro-dithiazole compound for illustrative purposes. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂ClNS₂O |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 5.6128(3) |

| b (Å) | 12.4796(9) |

| c (Å) | 14.3419(9) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1004.59(11) |

| Z (molecules/unit cell) | 8 |

Powder X-ray Diffraction (PXRD) for Crystalline Nature

While SC-XRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is a more versatile technique used for the analysis of microcrystalline powders. kaust.edu.sa It is an essential tool for routine phase identification, assessment of sample purity, and characterization of the bulk material's crystalline properties. ucmerced.eduspectroscopyonline.com In a PXRD experiment, a monochromatic X-ray beam interacts with a sample containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present. ucmerced.edu

This technique is widely used in the pharmaceutical industry to identify different polymorphic forms of an active pharmaceutical ingredient (API), which can have different physical properties. kaust.edu.saspectroscopyonline.com The PXRD pattern of an unknown sample can be compared against a database of known patterns for identification. ucmerced.edu Furthermore, a PXRD pattern can be calculated from single-crystal data and used to confirm the bulk identity of a synthesized compound. nih.gov The sharpness and intensity of the diffraction peaks provide information on the degree of crystallinity, with broader peaks often indicating smaller crystallite size or lattice strain. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions. These techniques provide insights into the nature of the chromophores and the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength. For aromatic and conjugated systems like this compound, the primary electronic transitions observed are π → π* transitions. up.ac.zamsu.edu The benzothiophene moiety constitutes a significant chromophore. The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. up.ac.za

The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these maxima are sensitive to the molecular structure, solvent polarity, and the presence of substituent groups. For aromatic compounds like benzene, a primary band is often observed below 200 nm and a secondary, less intense band appears around 250-260 nm. up.ac.za For derivatives, these values can shift. For example, some pillararene derivatives exhibit absorption bands around 220 nm and 270 nm in solution. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Benzothiophene Derivatives Illustrative data based on typical values for aromatic heterocycles.

| Compound Type | Solvent | λmax, 1 (nm) | λmax, 2 (nm) | Transition Type |

|---|---|---|---|---|

| Benzothiophene | Hexane | ~228 | ~265 | π → π |

| Substituted Benzothiophene | Ethanol | ~245 | ~290 | π → π |

| This compound (Predicted) | Cyclohexane | ~235 | ~275 | π → π* |

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis

Photoluminescence (PL) spectroscopy involves the emission of light (luminescence) from a material after it has absorbed photons (photo-excitation). uva.nl This phenomenon, which includes fluorescence and phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state. The resulting emission spectrum provides valuable information about the electronic structure and can be used for both qualitative and quantitative analysis. uva.nl

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. iupac.org Quantum yield is typically measured using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or fluorescein, under identical conditions. iupac.orgrsc.org The quantum yield is highly dependent on the molecular structure and environment; for instance, the introduction of certain aryl substituents to thiophene derivatives has been shown to decrease the luminescence quantum yield. researchgate.net The relationship between charge-transfer characteristics of the excited state and the fluorescence quantum yield is an area of active research for designing molecules with specific emissive properties. frontiersin.org

Table 3: Representative Photoluminescence Properties of Thiophene-Based Derivatives Data compiled for illustrative purposes based on findings for various fluorescent derivatives. researchgate.netijopaar.com

| Derivative Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference Standard |

|---|---|---|---|---|

| Aryl-substituted Oxadiazole | 350 | 430 | 0.45 | Quinine Sulfate |

| D-A-D Dye with Thiophene Unit | 480 | 620 | 0.62 | Fluorescein |

| Benzothieno-benzothiophene | 380 | 495 | 0.25 | Quinine Sulfate |

Vibrational Spectroscopy

Vibrational spectroscopy, which encompasses Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are powerful for identifying functional groups and elucidating molecular structure, as different bonds (e.g., C-H, C=C, C-S, C-Cl) vibrate at characteristic frequencies. researchgate.netunibo.it

In FTIR spectroscopy, the absorption of infrared radiation is measured, exciting the molecule to a higher vibrational state. In Raman spectroscopy, the inelastic scattering of monochromatic light (from a laser) is analyzed. The two techniques are often complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice versa, governed by different selection rules.

For this compound, vibrational spectroscopy can confirm the presence of the aromatic rings, the thiophene moiety, and the carbon-chlorine bond. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the fused rings give rise to a series of bands between 1600 and 1450 cm⁻¹. The vibrations involving the C-S bond of the thiophene ring and the C-Cl bond are expected at lower frequencies in the fingerprint region (<1300 cm⁻¹). These spectra are highly valuable for confirming the identity of synthesized derivatives and for studying intermolecular interactions, such as in different polymorphic forms.

Table 4: Characteristic Vibrational Frequencies for this compound Assignments based on known frequencies for substituted benzenes and thiophenes. researchgate.netunibo.it

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1610 - 1580 | FTIR, Raman |

| Aromatic C=C Stretch | 1500 - 1450 | FTIR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FTIR |

| C-H Out-of-plane Bend | 900 - 675 | FTIR |

| C-S Stretch (Thiophene ring) | 850 - 700 | Raman |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides qualitative information about the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the benzothiophene core and the carbon-chlorine bond.

Key vibrational modes for a substituted benzothiophene include aromatic C-H stretching, aromatic C=C ring stretching, C-S bond vibrations, and the C-Cl stretching. umd.edu The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system are observed in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the halogen is confirmed by the C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ range. umd.edu The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is particularly useful for confirming the identity of a specific derivative. nih.gov

Table 1: Representative FT-IR Absorption Bands for this compound This table is a representation of expected values based on standard functional group absorption ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1300 - 1000 | C-O Stretch (if applicable) | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. chemsrc.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbocyclic and heterocyclic rings of benzothiophene derivatives. researchgate.net The Raman spectrum provides a characteristic fingerprint that can be used for structural identification and to detect subtle changes in molecular structure, such as those arising from polymorphism (the existence of different crystal structures). chemsrc.comuci.edu

For aromatic and heterocyclic compounds, prominent Raman bands include the ring breathing modes, which are highly characteristic of the molecular backbone. researchgate.net In studies of chlorobenzene, a strong Raman shift corresponding to the C-Cl stretch is observed between 550 and 790 cm⁻¹. habotech.comtorontech.com The analysis of Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), allows for precise assignment of vibrational modes. researchgate.net

Table 2: Representative Raman Shifts for this compound This table is a representation of expected values based on data from related compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~1600 | Aromatic/Heterocyclic Ring Stretch | Strong |

| ~1000 | Aromatic Ring Breathing Mode | Strong |

| 790 - 550 | C-Cl Stretch | Strong |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining thermal stability and phase transition behavior. habotech.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated at a controlled rate. researchgate.netlibretexts.org This technique is fundamental for assessing the thermal stability of a compound by identifying the temperature at which degradation begins (onset temperature) and quantifying the mass loss during decomposition. hu-berlin.de A TGA thermogram plots mass percentage against temperature.

A thermally stable compound like this compound is expected to show a flat baseline with no significant mass loss until it reaches its decomposition temperature. The decomposition of complex organic molecules can occur in one or more steps, which would appear as distinct steps in the TGA curve. uc.edu The temperature at which 5% weight loss occurs is often used as a standard measure of the onset of decomposition. myskinrecipes.com The final residue at the end of the analysis provides information on any non-volatile components. hu-berlin.de

Table 3: Representative TGA Data for a Halogenated Aromatic Compound This table illustrates a hypothetical, multi-stage decomposition profile.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25 - 250 | < 1% | Loss of volatile impurities/moisture |

| 250 - 400 | 45% | First stage of thermal decomposition |

| 400 - 650 | 50% | Second stage of thermal decomposition |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. chemsrc.com It is used to detect thermal transitions, such as melting, crystallization, and glass transitions. chembk.com An endothermic peak on a DSC curve indicates a process that absorbs heat, such as melting, while an exothermic peak indicates a heat-releasing process, like crystallization.

For a crystalline solid like this compound or its derivatives, the most prominent feature in a DSC thermogram is the sharp endothermic peak corresponding to its melting point (Tm). chemsrc.com The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. For example, the related compound 5-chloro-3-methylbenzo[b]thiophene (B95242) has a reported melting point of 33 °C. Another derivative, 5-chloro-benzo[b]thiophene-3-carboxylic acid, melts at a much higher temperature of 282-285 °C. DSC analysis allows for the precise determination of these critical physical properties.

Table 4: Expected DSC Data for a Crystalline Chlorobenzothiophene Derivative

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Computational and Theoretical Studies on 5 Chlorobenzothiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometry, electronic distribution, and spectroscopic profiles. For 5-Chlorobenzothiophene, these calculations are pivotal in predicting its reactivity and physical properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations typically involve a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p), which defines the mathematical functions used to describe the electron orbitals. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Geometrical Parameters of this compound Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound was not found.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-S Bond Length | 1.75 |

| C-Cl Bond Length | 1.74 |

| C-C (Aromatic) Bond Length | 1.40 |

| C-S-C Bond Angle | 91.5 |

| C-C-Cl Bond Angle | 119.8 |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character.

DFT calculations are used to determine the energy levels of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nist.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically. nist.gov The presence of a chlorine atom, an electron-withdrawing group, on the benzothiophene (B83047) ring is expected to influence the energies of the frontier orbitals and the magnitude of the energy gap. inpressco.com Illustrative energy values for the frontier orbitals of this compound are provided in Table 2.

Table 2: Illustrative Calculated Frontier Molecular Orbital Energies of this compound Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound was not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). researchgate.net

These calculations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.gov For this compound, TD-DFT calculations would reveal how the electronic structure influences its interaction with light and could help in the design of derivatives with specific photophysical properties. A hypothetical summary of TD-DFT results for the primary electronic transitions is shown in Table 3.

Table 3: Illustrative Calculated Spectroscopic Properties of this compound Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound was not found.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.15 | HOMO → LUMO |

| S0 → S2 | 260 | 0.45 | HOMO-1 → LUMO |

Molecular Modeling and Simulation

Beyond quantum chemical calculations that describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and to develop predictive models for their biological activities.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, which is largely planar and semi-rigid, MD simulations can be used to explore its conformational flexibility, particularly if it were part of a larger, more flexible molecule. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the molecule's dynamic behavior. Such simulations, often performed in a simulated solvent environment, can provide insights into how the molecule interacts with its surroundings and which conformations are most stable under specific conditions. While no specific MD simulation studies on this compound were identified, such a study would be valuable for understanding its behavior in a biological context, for instance, when interacting with a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In QSAR studies, the chemical structures are represented by numerical values known as molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological.

For a series of benzothiophene derivatives, a QSAR model could be developed to predict their anticancer activity, for example. In such a model, descriptors relevant to this compound would include:

Electronic Descriptors: The chlorine atom at the 5-position would influence the electronic properties of the benzene (B151609) ring through its inductive and resonance effects. Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies would be important.

Steric Descriptors: The size and shape of the molecule, including the presence of the chloro group, are quantified by steric descriptors like molecular volume and surface area. These are critical for understanding how the molecule fits into a biological target.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key factor in its ability to cross cell membranes. The chlorine atom would increase the hydrophobicity of the benzothiophene core.

By developing a regression model that correlates these descriptors with the observed biological activity of a training set of molecules, a predictive QSAR model can be established. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nist.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on closely related benzothiophene derivatives provides significant insights into its potential ligand-protein interactions.

Studies on various benzothiophene derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and inflammation. For instance, derivatives of benzothieno[3,2-d]pyrimidin-4-one have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. Molecular docking of these compounds into the active site of the COX-2 enzyme revealed that their binding is driven by interactions with key amino acid residues. One derivative, containing an antipyrine group, exhibited a strong binding energy of -9.4 kcal/mol, indicating a high affinity for the enzyme. nih.gov The interactions observed in these studies often involve hydrogen bonds with residues like Arg-120 and Tyr-355, which are crucial for the inhibitory activity. nih.gov

Similarly, other research has highlighted the potential of chloro-benzothiophene analogs in exhibiting biological activity against cancer cell lines, such as the MCF-7 breast cancer line. researchgate.net Docking simulations of thiazole-bearing thiophene (B33073) derivatives with breast cancer-related proteins (PDB ID: 2W3L) have been performed to understand their mechanism of action. nih.gov These studies typically reveal that the benzothiophene core serves as a scaffold that can be functionalized to achieve specific interactions within a protein's binding pocket. The binding of benzo[b]thiophene derivatives to serotonin (B10506) receptors (5-HT1A) has also been explored, where hydrogen bonds with residues like D116 and interactions with N385 were identified as key stabilizing forces. mdpi.com

The interactions are generally a mix of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The specific interactions and binding affinity are highly dependent on the nature and position of substituents on the benzothiophene ring system. For this compound, the chlorine atom at the 5-position is expected to influence its electronic properties and steric profile, which in turn would dictate its specific interactions with protein targets. It could potentially form halogen bonds or engage in hydrophobic interactions within the binding pocket.

Table 1: Molecular Docking Data for Representative Benzothiophene Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Benzothieno[3,2-d]pyrimidin-4-one derivative | Cyclooxygenase-2 (COX-2) | Arg-120, Tyr-355 | -9.4 |

| Benzo[b]thiophen-2-yl-propan-1-one derivative | Serotonin Receptor (5-HT1A) | D116, N385 | Not specified |

| Thiazole-thiophene derivative | Breast Cancer Protein (2W3L) | Not specified | Not specified |

Reactivity Descriptors and Computational Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules using descriptors derived from Density Functional Theory (DFT). These descriptors help in understanding the electronic structure and predicting the behavior of molecules in chemical reactions.

Reactivity descriptors such as ionization potential (IP), electron affinity (EA), and the electrophilicity index (ω) are fundamental in characterizing the chemical behavior of a molecule.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability to accept an electron.

Electrophilicity Index (ω) , defined by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ²/2η. In turn, μ and η can be approximated in terms of IP and EA as μ ≈ -(IP + EA)/2 and η ≈ (IP - EA). A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. nih.gov

While specific, experimentally validated values for this compound are scarce, DFT calculations for the parent molecule, thiophene, and related derivatives provide a basis for estimation. For thiophene, DFT computations have yielded vertical ionization energies with high accuracy, showing an average absolute deviation of just 0.22 eV from experimental values. researchgate.netscholaris.ca The introduction of a chlorine atom, being an electron-withdrawing group, onto the benzothiophene ring is expected to influence these electronic properties significantly. The chlorine atom would likely increase the ionization potential and electron affinity compared to the unsubstituted benzothiophene due to its inductive effect, making the molecule more electrophilic.

Computational studies on various organic molecules have demonstrated the utility of these descriptors in predicting reactivity. scispace.comresearchgate.net For example, the electrophilicity index has been successfully used to categorize the reactivity of reagents in polar organic reactions. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | Indicates susceptibility to oxidation. |

| Electron Affinity (A) | Energy released upon gaining an electron. | Indicates susceptibility to reduction. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | χ ≈ (I + A)/2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η ≈ (I - A) |

| Electrophilicity Index (ω) | Measure of electrophilic power. | ω = μ²/2η = (I+A)² / 4(I-A) |

Computational methods are also employed to predict the mechanisms of chemical reactions, including those involving highly reactive intermediates like radicals. Radical reactions typically proceed through three main stages: initiation, propagation, and termination.

Initiation: This step involves the formation of radical species, often initiated by heat or ultraviolet (UV) light, leading to the homolytic cleavage of a bond. For a molecule like this compound, UV irradiation could potentially lead to the cleavage of the C-Cl bond or a C-H bond.

Propagation: In this stage, the newly formed radical reacts with a stable molecule to generate a new radical, thus continuing the reaction in a chain-like fashion. This could involve the radical abstracting a hydrogen atom from another molecule or adding to an unsaturated system.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

The prediction of reaction pathways for a specific molecule like this compound would involve calculating the activation energies for various possible steps. nih.gov For instance, DFT calculations can be used to determine the stability of potential radical intermediates. In the case of this compound, a radical could be formed at different positions on the aromatic ring. The relative stability of these potential radicals would determine the regioselectivity of a subsequent reaction. Computational studies on electrophilic aromatic substitution reactions have shown that the regioselectivity is determined by the nucleophilicity of the carbon atoms on the aromatic ring. nih.gov Similarly, for radical reactions, the stability of the resulting radical intermediate is a key factor. The most stable radical will typically form, guiding the reaction to a major product. youtube.com

For halogenated aromatic compounds, radical reactions can be complex. The presence of the sulfur atom in the thiophene ring and the chlorine atom on the benzene ring will influence the electron distribution and, consequently, the preferred sites for radical attack or formation. Theoretical calculations would be essential to map out the potential energy surface and identify the most favorable reaction pathways, whether they involve substitution at one of the hydrogen atoms or reactions involving the sulfur or chlorine atoms.

Reactivity and Reaction Mechanisms of 5 Chlorobenzothiophene

Substitution Reactions at the Chlorinated Position

The chlorine atom at the 5-position of the benzothiophene (B83047) ring system is generally unreactive towards simple nucleophilic substitution under standard conditions. This is due to the high energy required to break the C-Cl bond, which has partial double bond character due to resonance with the aromatic system. However, under specific conditions, such as high temperatures or in the presence of strong bases, substitution can be induced, often proceeding through an elimination-addition (benzyne) mechanism.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including 5-chlorobenzothiophene. The benzothiophene ring system is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom. The position of electrophilic attack is directed by the combined electronic effects of the fused rings and the chlorine substituent.

The sulfur atom directs electrophiles primarily to the 2- and 3-positions of the thiophene (B33073) ring, with the 3-position often being favored. The chlorine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. This directing effect influences the substitution pattern on the benzene ring.

Common electrophilic aromatic substitution reactions for this compound include:

Halogenation: Introduction of a halogen atom (e.g., bromine, chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. wikipedia.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. stackexchange.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. weebly.comyoutube.comgoogle.comkhanacademy.org

The regioselectivity of these reactions is a delicate balance of the directing effects of the sulfur atom and the chlorine substituent, as well as steric hindrance. stackexchange.commanchester.ac.ukdalalinstitute.comyoutube.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on this compound is generally challenging due to the electron-rich nature of the aromatic system. wikipedia.org For a nucleophilic attack to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which are absent in this molecule. dalalinstitute.com

However, under forcing conditions or with very strong nucleophiles, such as amines or alkoxides, substitution of the chlorine atom can be achieved. google.comd-nb.infonih.govyoutube.comresearchgate.net These reactions often proceed through a benzyne (B1209423) intermediate, which is a highly reactive species formed by the elimination of HCl. The nucleophile then adds to the benzyne in a non-regiospecific manner, potentially leading to a mixture of products. nih.gov

Metal-Mediated Coupling Reactions

The chlorine atom at the 5-position of this compound provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.orgresearchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.

Key metal-mediated coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. weebly.comwikipedia.orgrsc.orgresearchgate.netnih.govnih.gov This is a versatile method for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple this compound with a terminal alkyne, forming an alkynylated benzothiophene derivative. nih.govpjsir.orgnih.govmsu.eduoxfordsciencetrove.comresearchgate.net* Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.comnih.govsmolecule.comsemanticscholar.org These coupling reactions are highly valued for their functional group tolerance and their ability to create complex molecular architectures from readily available starting materials.

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This transformation significantly alters the electronic properties of the molecule.

Sulfur Oxidation and its Impact on Electronic Properties

The sulfide (B99878) in this compound can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Hydrogen Peroxide | This compound-1-oxide |

| This compound-1-oxide | Hydrogen Peroxide / m-CPBA | This compound-1,1-dioxide |

The oxidation state of the sulfur atom has a profound impact on the electronic properties of the benzothiophene ring system. ung.eduThe lone pair of electrons on the sulfur atom in the sulfide contributes to the aromaticity and electron-rich nature of the thiophene ring. Upon oxidation to a sulfoxide and then to a sulfone, these electrons are drawn into bonding with oxygen. This has several key consequences:

Electron-Withdrawing Character: The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing. This decreases the electron density of the entire aromatic system, making it less reactive towards electrophilic attack and more susceptible to nucleophilic attack.

Altered Aromaticity: The aromatic character of the thiophene ring is diminished upon oxidation. The sulfone, in particular, behaves more like a divinyl sulfone fused to a benzene ring.

Changes in Photophysical Properties: The changes in the electronic structure upon oxidation can significantly alter the absorption and emission properties of the molecule, which is relevant for applications in materials science.

Photochromic Properties and Derivatives

Benzothiophene moieties are valuable components in the design of photochromic molecules, particularly diarylethenes. pjsir.orgnih.govmdpi.comresearchgate.netmyu-group.co.jpDiarylethenes are a class of photochromic compounds that undergo a reversible cyclization reaction upon irradiation with light of a specific wavelength, leading to a change in color and other properties. The open-ring isomer is typically colorless, while the closed-ring isomer is colored.

Derivatives of this compound can be incorporated into diarylethene structures. The electronic properties of the benzothiophene unit, which can be tuned by substituents like the chlorine atom and by the oxidation state of the sulfur atom, play a crucial role in determining the photochromic behavior of the resulting diarylethene. This includes influencing the absorption wavelengths of the open and closed forms, the quantum yields of the photochemical reactions, and the thermal stability of the isomers.

Investigation of Intermediate Species and Reaction Kinetics of this compound

The elucidation of reaction mechanisms, including the identification of transient intermediate species and the quantification of reaction kinetics, is fundamental to understanding the reactivity of this compound. While specific, comprehensive kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, a detailed understanding can be constructed by examining the reactivity of the parent molecule, benzothiophene, and by applying established principles of physical organic chemistry concerning the effects of a chloro-substituent on an aromatic system.

In general, the investigation of reaction mechanisms for compounds like this compound involves a combination of experimental and computational methods. Experimental approaches often include spectroscopic techniques to detect short-lived intermediates and kinetic studies to determine rate laws and activation parameters. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for mapping potential energy surfaces, calculating the stabilities of intermediates and transition states, and predicting reaction pathways.

In the case of this compound, the chlorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. The inductive effect deactivates the benzene ring towards electrophilic attack, making the reaction slower than that of unsubstituted benzothiophene. Conversely, the resonance effect, which involves the delocalization of a lone pair of electrons from the chlorine atom into the aromatic pi-system, preferentially stabilizes intermediates where the positive charge is located ortho or para to the chlorine atom. This directing effect, common to halogen substituents on aromatic rings, influences the distribution of isomeric products.

Oxidation reactions of benzothiophenes, including this compound, can proceed through various pathways, often involving radical intermediates. For instance, the sonochemical decomposition of the parent compound, benzothiophene, has been shown to proceed via the formation of hydroxybenzothiophenes, dihydroxybenzothiophenes, and benzothiophene-dione as intermediates. kiche.or.kr This suggests that under oxidative conditions, this compound would likely form analogous hydroxylated intermediates, with the reaction initiated by attack of highly reactive species such as hydroxyl radicals. Kinetic modeling of such processes often assumes pseudo-first-order kinetics for the degradation of the parent compound. kiche.or.kr

Computational studies on related heterocyclic compounds, such as thiophenes, have provided significant insights into reaction mechanisms, including the structures of intermediates and transition states. researchgate.net These theoretical investigations can predict the preferred reaction pathways and help to interpret experimental observations. For this compound, computational modeling could be employed to evaluate the relative energies of different potential intermediates in various reactions, thereby predicting the most likely mechanistic routes.

The following table summarizes the types of intermediate species that are likely to be involved in key reactions of this compound, based on established mechanistic principles.

| Reaction Type | Probable Intermediate Species | Key Factors Influencing Kinetics |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | - Stability of the carbocation intermediate- Inductive and resonance effects of the chloro-substituent- Nature of the electrophile |

| Oxidation | - Radical cations- Hydroxylated benzothiophenes- Dihydroxylated benzothiophenes | - Concentration and reactivity of the oxidizing agent (e.g., hydroxyl radicals)- Temperature and pH of the reaction medium- Stability of the initial radical species |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (if activated by other electron-withdrawing groups) or Benzyne intermediate (under strongly basic conditions) | - Presence of strong electron-withdrawing groups on the ring- Strength of the nucleophile and base- Nature of the leaving group |

It is important to note that the actual observation and characterization of these intermediates often require specialized techniques such as flash photolysis, pulse radiolysis, or advanced mass spectrometry, coupled with spectroscopic methods like UV-Vis, NMR, and EPR spectroscopy.

Advanced Applications of 5 Chlorobenzothiophene Derivatives in Materials Science

Organic Semiconductors for Electronic Devices

Derivatives of benzothiophene (B83047) are integral to the field of organic electronics due to their excellent charge transport capabilities and tunable electronic energy levels. The rigid, planar structure of the benzothiophene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge mobility in semiconductor devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Benzothiophene derivatives have demonstrated significant promise in this area. For instance, solution-processed OFETs based on coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes have achieved hole mobilities as high as 0.01 cm² V⁻¹ s⁻¹. In another study, vacuum-evaporated films of 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene, a larger fused benzothiophene system, exhibited enhanced crystalline order and delivered a charge carrier mobility of 7.7 × 10⁻² cm² V⁻¹ s⁻¹ with a high on/off ratio approaching 1 × 10⁷. cmu.edu

Research has also shown that the choice of spacer units within a donor-acceptor molecular framework can significantly impact OFET performance. When comparing thiophene (B33073), furan, and selenophene (B38918) spacers between indole (B1671886) and benzothiadiazole units, the selenophene-based material showed a drastic improvement in hole mobility by an order of magnitude over its thiophene-based counterpart, reaching a maximum of 0.025 cm² V⁻¹ s⁻¹ after annealing. rsc.org This highlights the potential for fine-tuning device characteristics by modifying the molecular structure around the core benzothiophene derivative.

| Benzothiophene Derivative | Device Fabrication Method | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|---|

| Benzo[1,2-b:4,5-b']bis[b]benzothiophenes | Solution-Processed | 0.01 | - |

| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | Vacuum-Evaporated | 0.077 | ~1 x 10⁷ |

| IN-BT2Se-IN (Selenophene Spacer) | - | 0.025 | - |

In the realm of display and lighting technology, 5-chlorobenzothiophene derivatives are utilized as building blocks for emitters and host materials in organic light-emitting diodes (OLEDs). Their chemical structure allows for the creation of materials with high quantum efficiencies and specific emission colors.

For example, a donor–π–acceptor (D–π–A) type fluorophore incorporating a thieno[3,2-b]thiophene (B52689) core was used as an emitter in a solution-processed OLED. rsc.org This device exhibited green emission at 512 nm, a low turn-on voltage of 2.90 V, and achieved a maximum external quantum efficiency (EQE) of 4.61%. rsc.org Another study on fused acridine (B1665455) and benzothiophene donors led to a high-performance thermally activated delayed fluorescent (TADF) OLED. The device based on the 12BTAc-PM emitter achieved an impressive maximum EQE of 25.6%. researchgate.net